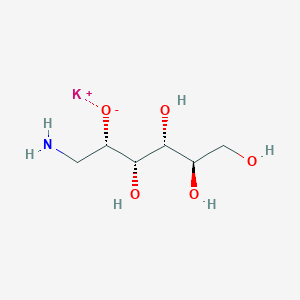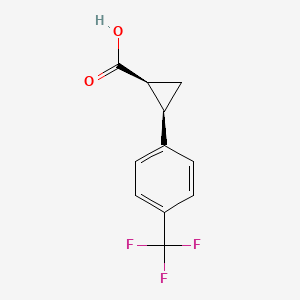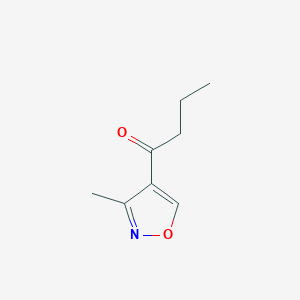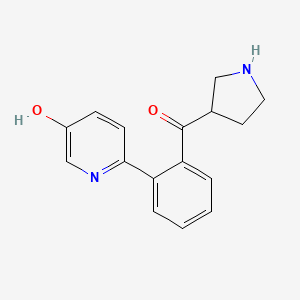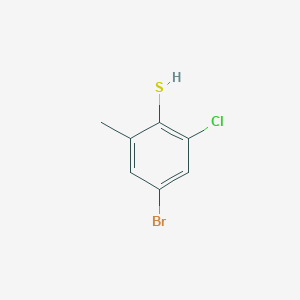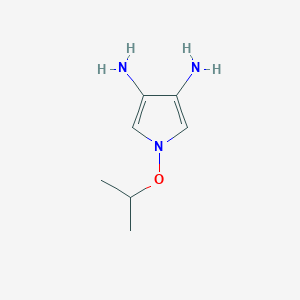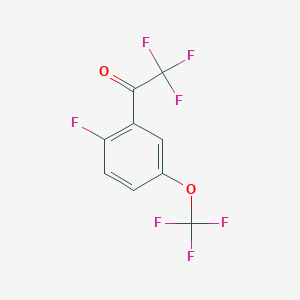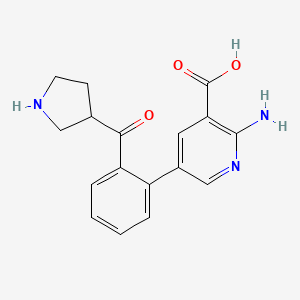
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a piperidine ring attached to a tetrahydroquinoline core via a propoxy linker The ethyl group at the 1-position further modifies its chemical properties
准备方法
The synthesis of 1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The next step involves the attachment of the piperidine ring via a nucleophilic substitution reaction. This is achieved by reacting the tetrahydroquinoline intermediate with a piperidine derivative in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
化学反应分析
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
Chemistry: This compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has focused on its potential as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter systems.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, by binding to their respective receptors and altering their signaling pathways. This modulation can lead to changes in mood and behavior, making it a potential candidate for the treatment of psychiatric disorders.
相似化合物的比较
1-Ethyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Ethyl-7-(3-(morpholin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: This compound has a morpholine ring instead of a piperidine ring, which may result in different pharmacological properties.
1-Ethyl-7-(3-(pyrrolidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: The presence of a pyrrolidine ring can alter the compound’s interaction with molecular targets and its overall biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C19H30N2O |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
1-ethyl-7-(3-piperidin-1-ylpropoxy)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H30N2O/c1-2-21-14-6-8-17-9-10-18(16-19(17)21)22-15-7-13-20-11-4-3-5-12-20/h9-10,16H,2-8,11-15H2,1H3 |
InChI 键 |
GXVSBAOMIDCJHV-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC2=C1C=C(C=C2)OCCCN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
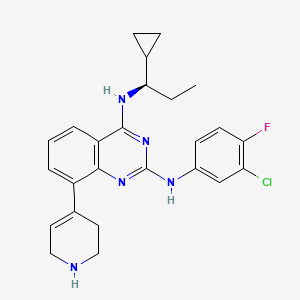

![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)
